molecular formula C13H16ClNO4S B3174314 4-Methoxy-3-(piperidin-1-ylcarbonyl)-benzenesulfonyl chloride CAS No. 952931-24-7

4-Methoxy-3-(piperidin-1-ylcarbonyl)-benzenesulfonyl chloride

Cat. No.: B3174314
CAS No.: 952931-24-7
M. Wt: 317.79 g/mol
InChI Key: WVEYBKZFFUVXKC-UHFFFAOYSA-N
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Description

4-Methoxy-3-(piperidin-1-ylcarbonyl)-benzenesulfonyl chloride is an organic compound that features a methoxy group, a piperidine ring, and a benzenesulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(piperidin-1-ylcarbonyl)-benzenesulfonyl chloride typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is introduced through a reaction with a suitable precursor, such as a piperidine derivative.

    Sulfonylation: The final step involves the introduction of the benzenesulfonyl chloride group. This is typically done using sulfonyl chloride reagents under controlled conditions to ensure the desired substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(piperidin-1-ylcarbonyl)-benzenesulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Water or aqueous bases like

Properties

IUPAC Name

4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-19-12-6-5-10(20(14,17)18)9-11(12)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEYBKZFFUVXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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